Cas no 1443290-34-3 (1-(2,4-dichlorophenyl)methyl-1H-1,2,3-triazol-4-amine)

1-(2,4-Dichlorophenyl)methyl-1H-1,2,3-triazol-4-amine is a heterocyclic compound featuring a 1,2,3-triazole core substituted with an amine group at the 4-position and a (2,4-dichlorophenyl)methyl moiety at the 1-position. This structure imparts versatility in synthetic applications, particularly as a building block in medicinal chemistry and agrochemical research. The presence of the dichlorophenyl group enhances lipophilicity, potentially improving bioavailability, while the triazole-amine scaffold offers opportunities for further functionalization. Its stability under various reaction conditions makes it suitable for use in multi-step synthesis. The compound may serve as an intermediate in the development of biologically active molecules, including potential antimicrobial or antifungal agents.
1-(2,4-dichlorophenyl)methyl-1H-1,2,3-triazol-4-amine structure
1443290-34-3 structure
Product Name:1-(2,4-dichlorophenyl)methyl-1H-1,2,3-triazol-4-amine
CAS No:1443290-34-3
MF:C9H8Cl2N4
MW:243.092618942261
MDL:MFCD21947698
CID:5150786
PubChem ID:79530808
Update Time:2025-05-23

1-(2,4-dichlorophenyl)methyl-1H-1,2,3-triazol-4-amine Chemical and Physical Properties

Names and Identifiers

    • 1-(2,4-Dichloro-benzyl)-1H-[1,2,3]triazol-4-ylamine
    • 1-(2,4-Dichlorobenzyl)-1h-1,2,3-triazol-4-amine
    • 1-(2,4-dichlorophenyl)methyl-1H-1,2,3-triazol-4-amine
    • MDL: MFCD21947698
    • Inchi: 1S/C9H8Cl2N4/c10-7-2-1-6(8(11)3-7)4-15-5-9(12)13-14-15/h1-3,5H,4,12H2
    • InChI Key: IUVAIWWQDFXBDH-UHFFFAOYSA-N
    • SMILES: N1(CC2=CC=C(Cl)C=C2Cl)C=C(N)N=N1

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Additional information on 1-(2,4-dichlorophenyl)methyl-1H-1,2,3-triazol-4-amine

1-(2,4-Dichlorophenyl)methyl-1H-1,2,3-triazol-4-amine (CAS No. 1443290-34-3): A Comprehensive Overview

1-(2,4-Dichlorophenyl)methyl-1H-1,2,3-triazol-4-amine (CAS No. 1443290-34-3) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound belongs to the 1,2,3-triazole family, a class of nitrogen-containing heterocycles known for their versatile biological activities and applications in drug discovery. The presence of the 2,4-dichlorophenyl moiety enhances its potential as a bioactive scaffold, making it a subject of interest for researchers exploring novel therapeutic agents.

The molecular structure of 1-(2,4-dichlorophenyl)methyl-1H-1,2,3-triazol-4-amine features a triazole ring substituted with an amino group at the 4-position and a (2,4-dichlorophenyl)methyl group at the 1-position. This unique arrangement contributes to its chemical stability and reactivity, enabling its use as a building block in the synthesis of more complex molecules. Researchers often inquire about its synthetic routes, with common questions including "How to synthesize 1-(2,4-dichlorophenyl)methyl-1H-1,2,3-triazol-4-amine?" and "What are the optimal conditions for its preparation?"

In the pharmaceutical industry, 1,2,3-triazole derivatives like this compound are widely investigated for their potential as antimicrobial agents, anticancer drugs, and anti-inflammatory compounds. The dichlorophenyl substitution pattern is particularly noteworthy, as it often enhances lipophilicity and membrane permeability, critical factors for drug bioavailability. Recent studies have explored its role in targeting specific enzymes or receptors, aligning with the growing trend of precision medicine and targeted therapy approaches.

The agrochemical sector also shows interest in CAS 1443290-34-3 due to the known pesticidal properties of many triazole-containing compounds. Researchers are examining its potential as a precursor for developing new crop protection agents, especially in light of increasing global concerns about food security and sustainable agriculture. Its structural features suggest possible activity against various plant pathogens, making it relevant to current discussions about eco-friendly pesticides and resistance management strategies.

From a chemical perspective, the 1H-1,2,3-triazol-4-amine core offers multiple sites for further functionalization, allowing medicinal chemists to create diverse libraries of analogs. This characteristic makes 1-(2,4-dichlorophenyl)methyl-1H-1,2,3-triazol-4-amine particularly valuable in combinatorial chemistry and structure-activity relationship (SAR) studies. Common search queries related to this aspect include "modification of 1,2,3-triazole amines" and "derivatives of dichlorophenyl triazoles."

The compound's physical and chemical properties are frequently searched topics, with researchers looking for data on its melting point, solubility, and stability under various conditions. While comprehensive characterization data for CAS 1443290-34-3 may require consultation with specialized databases, its structural analogs typically exhibit moderate solubility in organic solvents and stability under standard laboratory conditions. These properties are crucial for its handling and application in different research settings.

In the context of current drug discovery trends, 1-(2,4-dichlorophenyl)methyl-1H-1,2,3-triazol-4-amine represents an interesting case study in fragment-based drug design. The triazole ring serves as a bioisostere for various functional groups, potentially improving metabolic stability while maintaining biological activity. This aligns with the pharmaceutical industry's focus on developing compounds with optimal ADME (Absorption, Distribution, Metabolism, Excretion) profiles, a topic generating numerous search queries in medicinal chemistry circles.

Safety considerations for working with 1-(2,4-dichlorophenyl)methyl-1H-1,2,3-triazol-4-amine follow standard laboratory protocols for handling organic compounds. Researchers often search for information about its material safety data and proper storage conditions. While not classified as highly hazardous, appropriate precautions should be taken when handling any chemical substance, particularly those containing chlorinated aromatic components.

The commercial availability of CAS 1443290-34-3 varies among specialty chemical suppliers, with researchers frequently searching for "suppliers of 1-(2,4-dichlorophenyl)methyl-1H-1,2,3-triazol-4-amine" and "purity specifications" for research-grade material. The compound's pricing and availability may fluctuate based on demand from pharmaceutical and agrochemical development programs, reflecting broader market trends in fine chemicals and research intermediates.

Looking forward, the scientific community continues to explore new applications for 1,2,3-triazole derivatives like 1-(2,4-dichlorophenyl)methyl-1H-1,2,3-triazol-4-amine. Emerging areas of interest include their potential in bioconjugation chemistry for diagnostic applications and as components of smart materials. These developments align with current research priorities in biotechnology and nanotechnology, suggesting that the importance of this compound class may grow in coming years.

For researchers working with 1-(2,4-dichlorophenyl)methyl-1H-1,2,3-triazol-4-amine, staying informed about recent publications and patent applications is crucial. The compound's structural features make it a candidate for various intellectual property claims, particularly in pharmaceutical compositions. Common search patterns include "recent patents covering dichlorophenyl triazole amines" and "latest research on 1H-1,2,3-triazol-4-amine derivatives," reflecting the competitive nature of this research area.

In summary, 1-(2,4-dichlorophenyl)methyl-1H-1,2,3-triazol-4-amine (CAS No. 1443290-34-3) represents a valuable chemical entity with diverse potential applications in medicinal chemistry and agrochemical development. Its unique combination of a triazole core with dichlorophenyl substitution offers numerous opportunities for structural modification and biological evaluation. As research into nitrogen-containing heterocycles continues to expand, this compound will likely remain an important subject of investigation across multiple scientific disciplines.

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